molecular formula C10H12N2O3 B068332 3-amino-4-(ethylcarbamoyl)benzoic Acid CAS No. 167627-62-5

3-amino-4-(ethylcarbamoyl)benzoic Acid

Cat. No. B068332
M. Wt: 208.21 g/mol
InChI Key: MXSIFULXRRWJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(ethylcarbamoyl)benzoic acid (AEBA) is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzoic acid derivatives and has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. AEBA exhibits various biochemical and physiological effects, making it an essential compound for further research.

Scientific Research Applications

3-amino-4-(ethylcarbamoyl)benzoic Acid has been studied for its potential applications in various fields of scientific research. In the field of medicine, 3-amino-4-(ethylcarbamoyl)benzoic Acid has been reported to exhibit anti-inflammatory and anti-tumor activities. 3-amino-4-(ethylcarbamoyl)benzoic Acid has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, 3-amino-4-(ethylcarbamoyl)benzoic Acid has been reported to exhibit herbicidal and insecticidal activities. 3-amino-4-(ethylcarbamoyl)benzoic Acid has also been studied for its potential applications in material science, where it has been reported to exhibit fluorescence properties.

Mechanism Of Action

The mechanism of action of 3-amino-4-(ethylcarbamoyl)benzoic Acid is not fully understood. However, studies have suggested that 3-amino-4-(ethylcarbamoyl)benzoic Acid exhibits its anti-inflammatory and anti-tumor activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. 3-amino-4-(ethylcarbamoyl)benzoic Acid has also been reported to exhibit herbicidal and insecticidal activities by inhibiting the activity of certain enzymes involved in plant and insect metabolism.

Biochemical And Physiological Effects

3-amino-4-(ethylcarbamoyl)benzoic Acid exhibits various biochemical and physiological effects. Studies have reported that 3-amino-4-(ethylcarbamoyl)benzoic Acid exhibits anti-inflammatory, anti-tumor, herbicidal, and insecticidal activities. 3-amino-4-(ethylcarbamoyl)benzoic Acid has also been reported to exhibit fluorescence properties, making it a potential material for various applications.

Advantages And Limitations For Lab Experiments

3-amino-4-(ethylcarbamoyl)benzoic Acid exhibits several advantages for lab experiments, including its ability to form stable complexes with metal ions and its potential as a drug delivery system. However, 3-amino-4-(ethylcarbamoyl)benzoic Acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for further research on 3-amino-4-(ethylcarbamoyl)benzoic Acid. One potential direction is to investigate the potential of 3-amino-4-(ethylcarbamoyl)benzoic Acid as a drug delivery system for various drugs. Another direction is to study the fluorescence properties of 3-amino-4-(ethylcarbamoyl)benzoic Acid and its potential applications in material science. Further research is also needed to understand the mechanism of action of 3-amino-4-(ethylcarbamoyl)benzoic Acid and its potential applications in various fields of scientific research.
In conclusion, 3-amino-4-(ethylcarbamoyl)benzoic Acid is a chemical compound that has gained significant attention in the field of scientific research. 3-amino-4-(ethylcarbamoyl)benzoic Acid exhibits various biochemical and physiological effects, making it an essential compound for further research. The synthesis method, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions of 3-amino-4-(ethylcarbamoyl)benzoic Acid have been discussed in this paper. Further research is needed to fully understand the potential applications of 3-amino-4-(ethylcarbamoyl)benzoic Acid in various fields of scientific research.

Synthesis Methods

3-amino-4-(ethylcarbamoyl)benzoic Acid can be synthesized using various methods, including the reaction of 3-nitro-4-(ethylcarbamoyl)benzoic acid with hydrogen gas and palladium on carbon catalyst. Another method involves the reaction of 3,4-dihydroxybenzoic acid with ethyl carbamate and ammonia in the presence of sodium hydroxide. The synthesis of 3-amino-4-(ethylcarbamoyl)benzoic Acid using these methods has been reported to yield high purity and yield.

properties

CAS RN

167627-62-5

Product Name

3-amino-4-(ethylcarbamoyl)benzoic Acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-amino-4-(ethylcarbamoyl)benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

MXSIFULXRRWJGB-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(C=C(C=C1)C(=O)O)N

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C(=O)O)N

synonyms

Benzoic acid, 3-amino-4-[(ethylamino)carbonyl]- (9CI)

Origin of Product

United States

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